2-Chloro-4-ethynyl-1,1'-biphenyl 2-Chloro-4-ethynyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161119
InChI: InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H
SMILES:
Molecular Formula: C14H9Cl
Molecular Weight: 212.67 g/mol

2-Chloro-4-ethynyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC20161119

Molecular Formula: C14H9Cl

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynyl-1,1'-biphenyl -

Specification

Molecular Formula C14H9Cl
Molecular Weight 212.67 g/mol
IUPAC Name 2-chloro-4-ethynyl-1-phenylbenzene
Standard InChI InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H
Standard InChI Key KZWPOBXMZZFDFU-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core, where one benzene ring is substituted with a chlorine atom at the 2-position and an ethynyl group (-C≡CH) at the 4-position. The second benzene ring remains unsubstituted. This arrangement is critical for its reactivity, as the ethynyl group serves as a versatile handle for further functionalization. The IUPAC name, 2-chloro-4-ethynyl-1-phenylbenzene, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₉Cl
Molecular Weight212.67 g/mol
CAS Number56917-41-0
SMILES NotationC#CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2
InChI KeyKZWPOBXMZZFDFU-UHFFFAOYSA-N

Spectroscopic Characteristics

While direct spectroscopic data for 2-chloro-4-ethynyl-1,1'-biphenyl is limited, analogous compounds such as 4-ethynyl-2-fluoro-1,1'-biphenyl (CAS 56917-42-1) provide insights. For example:

  • ¹H NMR: Ethynyl protons typically resonate near δ 3.06 ppm (singlet) .

  • ¹³C NMR: The sp-hybridized carbon of the ethynyl group appears at ~92.9 ppm, while aromatic carbons range from 113.9 to 160.3 ppm .

  • Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the molecular weight (e.g., m/z 204 for a related fluoro derivative) .

Synthetic Pathways and Optimization

Cross-Coupling Reactions

The ethynyl group in 2-chloro-4-ethynyl-1,1'-biphenyl facilitates participation in Sonogashira and Suzuki-Miyaura couplings, which are pivotal for carbon-carbon bond formation. A representative synthesis involves:

  • Pd-Catalyzed Coupling: Reacting 2-chloro-4-iodobiphenyl with trimethylsilylacetylene (TMSA) in the presence of PdCl₂(PPh₃)₂ and CuI under inert conditions .

  • Desilylation: Removing the TMS protecting group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne .

Table 2: Representative Reaction Conditions

ParameterValueSource
CatalystPdCl₂(PPh₃)₂ (0.3 mol%)
Co-CatalystCuI (0.15 mol%)
SolventToluene
TemperatureReflux (110°C)
Yield75–80%

Alternative Routes

  • Halogen Exchange: Substituting bromine or iodine in biphenyl precursors with chlorine using CuCl₂.

  • Alkyne Functionalization: Direct ethynylation of 2-chlorobiphenyl via dehydrohalogenation .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The biphenyl scaffold is a common motif in drug discovery. For instance:

  • Kinase Inhibitors: Ethynyl groups enhance binding to hydrophobic pockets in target proteins.

  • Anticancer Agents: Chlorine substituents improve metabolic stability and bioavailability.

Advanced Materials

  • Liquid Crystals: The rigid biphenyl core and ethynyl linkage enable tunable mesophases for display technologies .

  • Organic Semiconductors: Conjugated ethynyl groups facilitate charge transport in thin-film transistors.

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